![molecular formula C10H11N5O4 B3015085 4-[4-(4-Nitropyrazol-1-yl)pyrazol-1-yl]butanoic acid CAS No. 2054953-27-2](/img/structure/B3015085.png)
4-[4-(4-Nitropyrazol-1-yl)pyrazol-1-yl]butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(4-Nitropyrazol-1-yl)pyrazol-1-yl]butanoic acid is a heterocyclic compound with the molecular formula C7H9N3O4 and a molecular weight of 199.16 g/mol. This compound is characterized by the presence of two pyrazole rings, one of which is substituted with a nitro group. It is a useful research chemical and is often employed as a building block in the synthesis of more complex molecules.
Vorbereitungsmethoden
The synthesis of 4-[4-(4-Nitropyrazol-1-yl)pyrazol-1-yl]butanoic acid typically involves the reaction of 4-nitropyrazole with butanoic acid derivatives under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance yield and purity.
Analyse Chemischer Reaktionen
4-[4-(4-Nitropyrazol-1-yl)pyrazol-1-yl]butanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The pyrazole rings can participate in electrophilic substitution reactions, where the nitro group can be replaced by other functional groups using reagents like halogens or alkylating agents.
Condensation: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Wissenschaftliche Forschungsanwendungen
4-[4-(4-Nitropyrazol-1-yl)pyrazol-1-yl]butanoic acid is widely used in scientific research due to its versatile chemical properties. In chemistry, it serves as a precursor for the synthesis of more complex heterocyclic compounds. In biology and medicine, it is used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors. The compound’s unique structure allows it to interact with various biological targets, making it valuable in drug discovery and development. Additionally, it finds applications in the industry as a building block for the synthesis of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-[4-(4-Nitropyrazol-1-yl)pyrazol-1-yl]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can covalently modify target proteins. The pyrazole rings can also participate in hydrogen bonding and π-π interactions with aromatic residues in proteins, enhancing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
4-[4-(4-Nitropyrazol-1-yl)pyrazol-1-yl]butanoic acid can be compared with other similar compounds, such as:
4-(3-nitro-1H-pyrazol-1-yl)butanoic acid: This compound has a similar structure but with the nitro group positioned differently on the pyrazole ring.
1-methyl-4-((4-nitro-1H-pyrazol-1-yl)methyl)piperidine: This compound features a piperidine ring instead of a butanoic acid moiety, offering different chemical and biological properties.
The uniqueness of this compound lies in its dual pyrazole rings and the presence of a nitro group, which confer distinct reactivity and interaction profiles compared to other similar compounds.
Eigenschaften
IUPAC Name |
4-[4-(4-nitropyrazol-1-yl)pyrazol-1-yl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O4/c16-10(17)2-1-3-13-6-8(4-11-13)14-7-9(5-12-14)15(18)19/h4-7H,1-3H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDMYSPARCRCON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCCC(=O)O)N2C=C(C=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
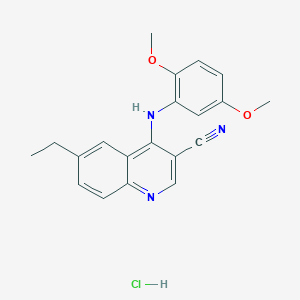
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-4-phenyloxane-4-carboxamide](/img/structure/B3015005.png)
![N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B3015006.png)
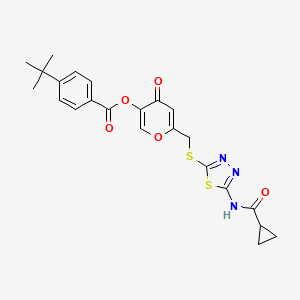
![Methyl (E)-4-[(3R,4R)-3-methoxy-4-[(4-methyl-1,3-thiazole-5-carbonyl)amino]pyrrolidin-1-yl]-4-oxobut-2-enoate](/img/structure/B3015008.png)
![methyl 2-{N-cyclopentyl-1-[2-(methylsulfanyl)pyridin-4-yl]formamido}acetate](/img/structure/B3015012.png)
![Methyl 2-(1-((4-chlorophenyl)sulfonyl)pyrrolidine-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3015014.png)
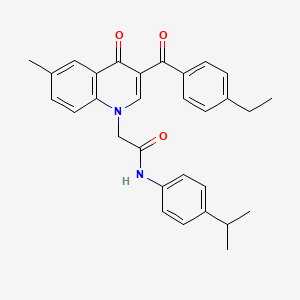
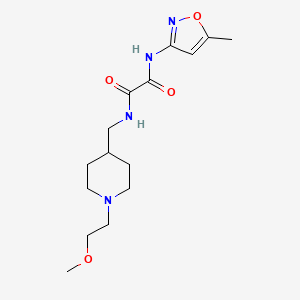

![2,6-difluoro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3015020.png)
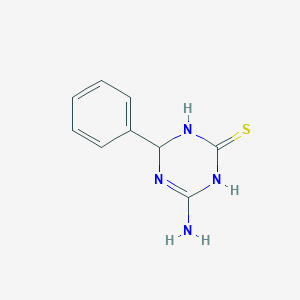
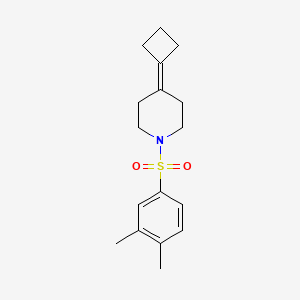
![6-Azaspiro[4.5]dec-8-ene;hydrochloride](/img/structure/B3015024.png)
